molecular formula C13H17N3O2 B5523545 N-(1,3-benzodioxol-5-ylmethylene)-4-methyl-1-piperazinamine

N-(1,3-benzodioxol-5-ylmethylene)-4-methyl-1-piperazinamine

Cat. No. B5523545
M. Wt: 247.29 g/mol
InChI Key: FPEPXPHYMKIFAT-NTEUORMPSA-N
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Description

N-(1,3-benzodioxol-5-ylmethylene)-4-methyl-1-piperazinamine is a compound of interest in various fields of chemistry and pharmacology due to its unique structure and potential biological activities. It falls within the class of compounds featuring the benzodioxol moiety and a piperazinamine group, suggesting a complex interplay of chemical characteristics conducive to diverse reactions and interactions at the molecular level.

Synthesis Analysis

The synthesis of compounds related to N-(1,3-benzodioxol-5-ylmethylene)-4-methyl-1-piperazinamine typically involves microwave-assisted nucleophilic aromatic substitution reactions. A notable example is the synthesis of 4-chloro-N-(naphthalen-1-ylmethyl)-5-(3-(piperazin-1-yl)phenoxy)thiophene-2-sulfonamide (B-355252) , which utilized cesium carbonate in dimethylformamide or tripotassium phosphate in N-methyl-2-pyrrolidone to yield the heteroaryl ether core structure with high efficiency (Williams et al., 2010).

Molecular Structure Analysis

Studies have shown that closely related compounds to N-(1,3-benzodioxol-5-ylmethylene)-4-methyl-1-piperazinamine exhibit similar molecular conformations but differ significantly in their intermolecular interactions. For instance, three 1-[(1,3-benzodioxol-5-yl)methyl]-4-(halobenzoyl)piperazines displayed comparable molecular shapes, yet their intermolecular bonding varied, impacting their three-dimensional structures and, potentially, their biological activities (Mahesha et al., 2019).

Chemical Reactions and Properties

The chemical reactivity and properties of N-(1,3-benzodioxol-5-ylmethylene)-4-methyl-1-piperazinamine are influenced by its functional groups. Piperazine derivatives, for example, have been explored for their anti-inflammatory effects, hinting at the potential for N-(1,3-benzodioxol-5-ylmethylene)-4-methyl-1-piperazinamine to participate in bioactive interactions and display specific chemical reactivity conducive to pharmaceutical applications (Liu et al., 2019).

Scientific Research Applications

Piperazine Derivatives for Therapeutic Use Piperazine derivatives are significant in drug design due to their wide therapeutic applications, including antipsychotic, antihistamine, antianginal, antidepressant, anticancer, antiviral, cardio protectors, anti-inflammatory, and imaging agents. The modification of the substitution pattern on the piperazine nucleus can significantly impact the medicinal potential of the resulting molecules. This versatility suggests that N-(1,3-benzodioxol-5-ylmethylene)-4-methyl-1-piperazinamine could be a promising scaffold for developing new therapeutics across various disease domains (Rathi, Syed, Shin, & Patel, 2016).

Saracatinib Metabolism and Reactive Intermediates Saracatinib, a drug containing a N-methyl piperazine group, undergoes metabolism to form iminium and ortho-quinone intermediates. This process, revealed through LC-MS/MS, highlights the biochemical transformations piperazine derivatives can undergo, potentially leading to side effects or novel interactions. Such studies underscore the importance of understanding the metabolic pathways of piperazine-based drugs for their safe and effective use (Attwa, Kadi, Darwish, & Alrabiah, 2018).

DNA Minor Groove Binders Compounds like Hoechst 33258, a benzimidazole derivative with a N-methyl piperazine group, bind strongly to the minor groove of double-stranded DNA, showing specificity for AT-rich sequences. Such compounds are used in chromosome and nuclear staining, flow cytometry, and as radioprotectors and topoisomerase inhibitors. This illustrates the potential of N-(1,3-benzodioxol-5-ylmethylene)-4-methyl-1-piperazinamine and related compounds in biomedical research and diagnostic applications (Issar & Kakkar, 2013).

Anti-mycobacterial Activity of Piperazine and its Analogues Research on piperazine derivatives has shown significant anti-mycobacterial activity against Mycobacterium tuberculosis, including multidrug-resistant and extremely drug-resistant strains. This highlights the potential of such compounds in developing new anti-mycobacterial agents, suggesting areas where N-(1,3-benzodioxol-5-ylmethylene)-4-methyl-1-piperazinamine could be explored for therapeutic applications (Girase, Dhawan, Kumar, Shinde, Palkar, & Karpoormath, 2020).

properties

IUPAC Name

(E)-1-(1,3-benzodioxol-5-yl)-N-(4-methylpiperazin-1-yl)methanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O2/c1-15-4-6-16(7-5-15)14-9-11-2-3-12-13(8-11)18-10-17-12/h2-3,8-9H,4-7,10H2,1H3/b14-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPEPXPHYMKIFAT-NTEUORMPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)N=CC2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCN(CC1)/N=C/C2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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